Cas no 898641-62-8 (1-(4-methoxy-2,3,5-trimethylbenzenesulfonyl)-2-methyl-5-nitro-1H-imidazole)
1-(4-methoxy-2,3,5-trimethylbenzenesulfonyl)-2-methyl-5-nitro-1H-imidazole Chemical and Physical Properties
Names and Identifiers
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- 1-(4-methoxy-2,3,5-trimethylbenzenesulfonyl)-2-methyl-5-nitro-1H-imidazole
- F3237-0724
- 1-((4-methoxy-2,3,5-trimethylphenyl)sulfonyl)-2-methyl-5-nitro-1H-imidazole
- VU0606917-1
- AKOS003673283
- 898641-62-8
- 1-(4-methoxy-2,3,5-trimethylphenyl)sulfonyl-2-methyl-5-nitroimidazole
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- Inchi: 1S/C14H17N3O5S/c1-8-6-12(9(2)10(3)14(8)22-5)23(20,21)16-11(4)15-7-13(16)17(18)19/h6-7H,1-5H3
- InChI Key: MKZVVWJAYMIPBU-UHFFFAOYSA-N
- SMILES: S(C1C=C(C)C(=C(C)C=1C)OC)(N1C(=CN=C1C)[N+](=O)[O-])(=O)=O
Computed Properties
- Exact Mass: 339.08889182g/mol
- Monoisotopic Mass: 339.08889182g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 23
- Rotatable Bond Count: 3
- Complexity: 544
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.9
- Topological Polar Surface Area: 115Ų
1-(4-methoxy-2,3,5-trimethylbenzenesulfonyl)-2-methyl-5-nitro-1H-imidazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F3237-0724-2μmol |
1-(4-methoxy-2,3,5-trimethylbenzenesulfonyl)-2-methyl-5-nitro-1H-imidazole |
898641-62-8 | 90%+ | 2μl |
$57.0 | 2023-04-26 | |
| Life Chemicals | F3237-0724-5μmol |
1-(4-methoxy-2,3,5-trimethylbenzenesulfonyl)-2-methyl-5-nitro-1H-imidazole |
898641-62-8 | 90%+ | 5μl |
$63.0 | 2023-04-26 | |
| Life Chemicals | F3237-0724-10μmol |
1-(4-methoxy-2,3,5-trimethylbenzenesulfonyl)-2-methyl-5-nitro-1H-imidazole |
898641-62-8 | 90%+ | 10μl |
$69.0 | 2023-04-26 | |
| Life Chemicals | F3237-0724-20μmol |
1-(4-methoxy-2,3,5-trimethylbenzenesulfonyl)-2-methyl-5-nitro-1H-imidazole |
898641-62-8 | 90%+ | 20μl |
$79.0 | 2023-04-26 | |
| Life Chemicals | F3237-0724-1mg |
1-(4-methoxy-2,3,5-trimethylbenzenesulfonyl)-2-methyl-5-nitro-1H-imidazole |
898641-62-8 | 90%+ | 1mg |
$54.0 | 2023-04-26 | |
| Life Chemicals | F3237-0724-2mg |
1-(4-methoxy-2,3,5-trimethylbenzenesulfonyl)-2-methyl-5-nitro-1H-imidazole |
898641-62-8 | 90%+ | 2mg |
$59.0 | 2023-04-26 | |
| Life Chemicals | F3237-0724-3mg |
1-(4-methoxy-2,3,5-trimethylbenzenesulfonyl)-2-methyl-5-nitro-1H-imidazole |
898641-62-8 | 90%+ | 3mg |
$63.0 | 2023-04-26 | |
| Life Chemicals | F3237-0724-4mg |
1-(4-methoxy-2,3,5-trimethylbenzenesulfonyl)-2-methyl-5-nitro-1H-imidazole |
898641-62-8 | 90%+ | 4mg |
$66.0 | 2023-04-26 | |
| Life Chemicals | F3237-0724-5mg |
1-(4-methoxy-2,3,5-trimethylbenzenesulfonyl)-2-methyl-5-nitro-1H-imidazole |
898641-62-8 | 90%+ | 5mg |
$69.0 | 2023-04-26 | |
| Life Chemicals | F3237-0724-10mg |
1-(4-methoxy-2,3,5-trimethylbenzenesulfonyl)-2-methyl-5-nitro-1H-imidazole |
898641-62-8 | 90%+ | 10mg |
$79.0 | 2023-04-26 |
1-(4-methoxy-2,3,5-trimethylbenzenesulfonyl)-2-methyl-5-nitro-1H-imidazole Related Literature
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1. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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Supaporn Sawadjoon,Joseph S. M. Samec Org. Biomol. Chem., 2011,9, 2548-2554
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S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
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Stephen P. Fletcher,Richard B. C. Jagt,Ben L. Feringa Chem. Commun., 2007, 2578-2580
Additional information on 1-(4-methoxy-2,3,5-trimethylbenzenesulfonyl)-2-methyl-5-nitro-1H-imidazole
Introduction to 1-(4-methoxy-2,3,5-trimethylbenzenesulfonyl)-2-methyl-5-nitro-1H-imidazole (CAS No. 898641-62-8)
1-(4-methoxy-2,3,5-trimethylbenzenesulfonyl)-2-methyl-5-nitro-1H-imidazole, identified by its CAS number 898641-62-8, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the class of imidazole derivatives, which are widely recognized for their diverse biological activities and potential therapeutic applications. The structural features of this molecule, particularly the presence of a nitro group and a sulfonamide moiety, contribute to its unique chemical properties and reactivity, making it a valuable scaffold for further chemical modifications and biological evaluations.
The 4-methoxy-2,3,5-trimethylbenzenesulfonyl group in the molecular structure of 1-(4-methoxy-2,3,5-trimethylbenzenesulfonyl)-2-methyl-5-nitro-1H-imidazole is a key pharmacophore that influences its interactions with biological targets. This aromatic sulfonamide moiety is known to enhance the solubility and bioavailability of compounds, which is crucial for their pharmacological efficacy. Additionally, the nitro group at the 5-position of the imidazole ring introduces a site for potential redox reactions, which can be exploited in designing prodrugs or activators that require metabolic conversion to exert their biological effects.
In recent years, there has been a surge in research focused on developing novel imidazole derivatives with enhanced pharmacological properties. The compound 1-(4-methoxy-2,3,5-trimethylbenzenesulfonyl)-2-methyl-5-nitro-1H-imidazole has been studied for its potential role in various therapeutic areas. For instance, studies have suggested that this compound may exhibit inhibitory effects on certain enzymes and receptors involved in inflammation and cancer progression. The sulfonamide group is particularly noteworthy as it has been shown to modulate the activity of enzymes such as kinases and phosphodiesterases, which are often implicated in disease pathways.
The synthesis of 1-(4-methoxy-2,3,5-trimethylbenzenesulfonyl)-2-methyl-5-nitro-1H-imidazole involves a series of well-defined chemical transformations that highlight the expertise required in organic synthesis. The introduction of the nitro group and the sulfonamide functionality necessitates precise control over reaction conditions to ensure high yield and purity. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions have been employed to construct the desired molecular framework efficiently.
The biological evaluation of this compound has revealed promising results in preclinical studies. Researchers have observed that 1-(4-methoxy-2,3,5-trimethylbenzenesulfonyl)-2-methyl-5-nitro-1H-imidazole demonstrates selective binding affinity towards certain biological targets without significant off-target effects. This selectivity is critical for minimizing side effects and improving patient compliance in therapeutic applications. Furthermore, the compound's ability to cross cell membranes suggests its potential for use in drug formulations designed for systemic delivery.
One of the most intriguing aspects of 1-(4-methoxy-2,3,5-trimethylbenzenesulfonyl)-2-methyl-5-nitro-1H-imidazole is its potential as a lead compound for drug development. By leveraging structure-based drug design principles, chemists have been able to modify various aspects of its molecular structure to optimize its pharmacokinetic and pharmacodynamic properties. For example, replacing the nitro group with an amino group or introducing additional functional groups can alter its metabolic stability and binding affinity.
The role of computational chemistry in studying this compound cannot be overstated. Molecular modeling techniques have been used to predict how 1-(4-methoxy-2,3,5-trimethylbenzenesulfonyl)-2-methyl-5-nitro-1H-imidazole interacts with biological targets at the atomic level. These insights have guided experimental efforts by providing a rational basis for designing more effective derivatives. Additionally, computational methods have been instrumental in understanding the compound's metabolic pathways and potential toxicological profiles.
As research continues to evolve, new methodologies are being developed to enhance the synthesis and characterization of complex organic compounds like 1-(4-methoxy-2,3,5-trimethylbenzenesulfonyl)-2-methyl-5-nitro-1H-imidazole. Advances in high-throughput screening technologies have enabled researchers to rapidly test large libraries of compounds for biological activity. This approach has accelerated the discovery process and led to the identification of novel therapeutic agents with improved efficacy.
The future prospects for 1-(4-methoxy-2,3,5-trimethylbenzenesulfonyl)-2-methyl-5-nitro-1H-imidazole are promising as it continues to be explored in various research settings. Its unique structural features make it a versatile scaffold for developing new drugs targeting a wide range of diseases. As our understanding of disease mechanisms advances further refined compounds may be developed tailored specifically address unmet medical needs.
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